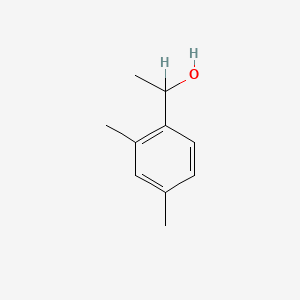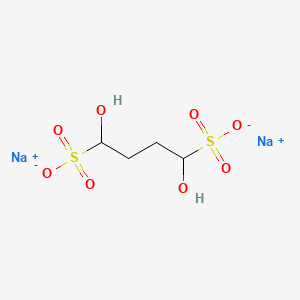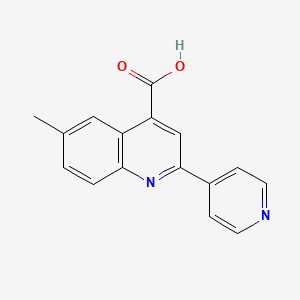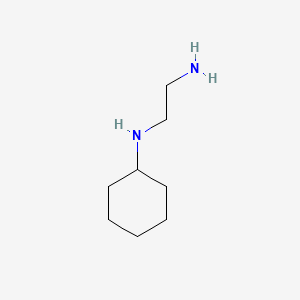
3,5,5-Trimethylcyclohexane-1,2-dione
概要
説明
3,5,5-Trimethylcyclohexane-1,2-dione is a derivative of cyclohexane-1,3-dione, a compound that serves as a versatile scaffold for the synthesis of various organic molecules, including heterocycles and natural products. Cyclohexane-1,3-dione derivatives are particularly important due to their active methylene moiety and di-carbonyl groups, which contribute to their reactivity and utility in organic synthesis .
Synthesis Analysis
The synthesis of cyclohexane-1,3-dione derivatives, such as this compound, often involves the use of reactive intermediates. For example, the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate can be used to synthesize highly functionalized cyclohexane-1,3-dione derivatives . Additionally, synthetic methods have been developed over the past two decades, focusing on the construction of six-membered oxygen heterocycles from these derivatives .
Molecular Structure Analysis
The molecular structure of cyclohexane-1,3-dione derivatives is characterized by the presence of a highly active methylene group adjacent to the di-carbonyl groups. This structural feature is responsible for the diverse chemical reactivity observed in these compounds. The crystal structure of related compounds, such as 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one, has been resolved, providing insights into the stereochemistry and intermolecular interactions, such as hydrogen bonding, that may be relevant to this compound as well .
Chemical Reactions Analysis
Cyclohexane-1,3-dione derivatives participate in a variety of chemical reactions. For instance, they can undergo Michael additions to nitro-olefins to form unique butenolide derivatives with a 2-hydroxyimino-substituent . They are also precursors to polycyclic 1,4-benzoquinones through Diels-Alder reactions and can undergo intramolecular rearrangements . These reactions highlight the potential of this compound to serve as a building block for complex organic molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of cyclohexane-1,3-dione derivatives can be inferred. These compounds typically exhibit significant biological activity, including anti-viral, anti-bacterial, and anti-inflammatory effects, due to their reactive functional groups . The physical properties such as solubility, melting point, and boiling point would be influenced by the presence of the trimethyl groups and the overall molecular structure.
科学的研究の応用
Hydrogen Bonding Properties
Research has highlighted the hydrogen bonding properties of related compounds to 3,5,5-Trimethylcyclohexane-1,2-dione. For instance, 2,5,5-Trimethylcyclohexane-1,3-dione monohydrate forms hydrogen-bonded layers with tetramolecular rings, indicating potential applications in structural chemistry and molecular design (Barnes, 1996).
Chemical Transformation Studies
Studies have demonstrated the transformation of 2-alkylcyclohexane-1,3-diones, closely related to this compound, into δ-oxo acid esters in acidic mediums. This transformation is significant in organic synthesis, suggesting potential applications in creating diverse organic compounds (Lozanova & Veselovsky, 2005).
Enzymatic Reduction Studies
Microorganisms have been screened for their ability to reduce compounds like 3,5,5-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone), indicating the potential use of these compounds in biocatalysis and enzymatic studies. This research could lead to the development of new biotechnological applications (Kataoka et al., 2002).
Synthetic Chemistry Applications
Synthetic approaches utilizing derivatives of cyclohexane-1,3-diones have been explored for creating bioactive molecules, highlighting their significance in pharmaceutical and chemical synthesis. These approaches can be leveraged to develop a wide range of biologically active compounds, including potential therapeutics (Sharma, Kumar, & Das, 2021).
Safety and Hazards
The safety data sheet for 3,5,5-Trimethylcyclohexane-1,2-dione indicates that it should be handled with care to avoid dust formation and contact with skin and eyes . It is advised to use personal protective equipment and ensure adequate ventilation . In case of contact, rinse immediately with plenty of water and seek medical attention if symptoms occur .
将来の方向性
作用機序
Target of Action
3,5,5-Trimethylcyclohexane-1,2-dione, also known as 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone , is a chemical compound that has been found in burley tobacco It has been used in the preparation of tetrahydro-carbazolone analogs as hepatitis c inhibitors , suggesting that it may interact with proteins or enzymes involved in the hepatitis C virus life cycle.
Biochemical Pathways
Given its use in the synthesis of hepatitis c inhibitors , it may be involved in pathways related to viral replication or host-virus interactions
Result of Action
Given its use in the synthesis of hepatitis c inhibitors , it may exert antiviral effects, potentially by inhibiting viral replication or interfering with host-virus interactions
生化学分析
Biochemical Properties
3,5,5-Trimethylcyclohexane-1,2-dione plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex structures. For instance, it is involved in the preparation of tetrahydro-carbazolone analogs, which are inhibitors of hepatitis C . The interactions of this compound with enzymes such as oxidoreductases and transferases are crucial for its role in these biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it binds to the active sites of certain enzymes, inhibiting their activity and thus regulating the overall metabolic flux. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it continues to influence gene expression and metabolic pathways over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as enhancing metabolic efficiency and modulating gene expression. At higher doses, this compound can exhibit toxic effects, including cellular toxicity and adverse impacts on organ function. These threshold effects highlight the importance of dosage regulation in experimental and therapeutic contexts .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target areas, where it can exert its biochemical effects. The transport mechanisms of this compound are crucial for its function and efficacy in biological systems .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound reaches its site of action, where it can interact with relevant biomolecules and exert its effects .
特性
IUPAC Name |
3,5,5-trimethylcyclohexane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUZZYGESXCTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=O)C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863466 | |
| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57696-89-6 | |
| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57696-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057696896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-TRIMETHYL-1,2-CYCLOHEXANEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction outcome when 3,5,5-Trimethylcyclohexane-1,2-dione is oxidized with selenium dioxide?
A1: Unlike the expected formation of selenoxides typically observed with cyclohexane-1,3-diones, this compound reacts with selenium dioxide to yield the bridged selenabicyclic compound, 1,5,5-trimethyl-7-selenabicyclo[2.2.1]heptane-2,3-dione []. This unique product highlights the influence of structural variations on the reaction pathway.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



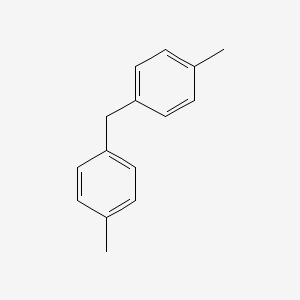
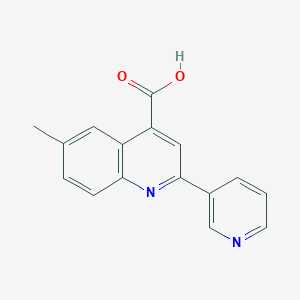
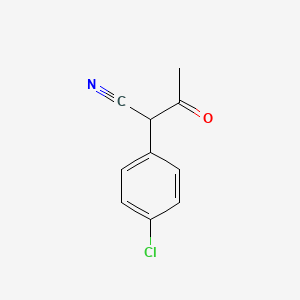
![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)



